molecular formula C12H10F3N3O2S B2947422 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 308294-69-1

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2947422
M. Wt: 317.29
InChI Key: BHOIPTNQHAYTAY-UHFFFAOYSA-N
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Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as TTA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TTA is a thiazolidinedione derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide' involves the condensation of 2-amino-4-oxo-1,3-thiazolidine with 3-(trifluoromethyl)benzoyl chloride, followed by acetylation of the resulting product.

Starting Materials
2-amino-4-oxo-1,3-thiazolidine, 3-(trifluoromethyl)benzoyl chloride, Acetic anhydride, Triethylamine, Methanol, Diethyl ether, Sodium bicarbonate, Hydrochloric acid, Sodium chloride

Reaction
Step 1: Dissolve 2-amino-4-oxo-1,3-thiazolidine in methanol and add triethylamine. Stir the mixture for 30 minutes., Step 2: Add 3-(trifluoromethyl)benzoyl chloride to the mixture and stir for 2 hours at room temperature., Step 3: Add sodium bicarbonate to the mixture to neutralize the reaction. Extract the product with diethyl ether., Step 4: Dry the organic layer with sodium sulfate and evaporate the solvent., Step 5: Dissolve the resulting product in acetic anhydride and add a catalytic amount of hydrochloric acid. Stir the mixture for 2 hours at room temperature., Step 6: Quench the reaction with water and extract the product with diethyl ether., Step 7: Dry the organic layer with sodium sulfate and evaporate the solvent., Step 8: Recrystallize the product from a mixture of methanol and diethyl ether to obtain the final compound.

Mechanism Of Action

The mechanism of action of TTA is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. TTA has been found to bind to PPARγ and modulate its activity, leading to the observed effects on glucose and lipid metabolism, as well as its potential anti-cancer and neuroprotective effects.

Biochemical And Physiological Effects

TTA has been found to have a variety of biochemical and physiological effects, including improving insulin sensitivity, reducing blood glucose levels, inhibiting tumor growth, inducing apoptosis in cancer cells, and improving cognitive function. TTA has also been found to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

One advantage of using TTA in lab experiments is its well-established synthesis method and availability. TTA has also been extensively studied, providing a wealth of information on its potential therapeutic applications and mechanism of action. However, one limitation is that the mechanism of action of TTA is not fully understood, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for TTA research, including further studies on its potential therapeutic applications in diabetes, cancer, and neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of TTA and its potential side effects. TTA may also be used as a tool compound in the development of new drugs targeting PPARγ or other nuclear receptors.

Scientific Research Applications

TTA has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, TTA has been found to improve insulin sensitivity and reduce blood glucose levels. In cancer, TTA has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, TTA has been found to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-2-1-3-7(4-6)17-9(19)5-8-10(20)18-11(16)21-8/h1-4,8H,5H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOIPTNQHAYTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

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